Ethyl 4-(4-methoxyphenyl)-6-(3-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate
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Overview
Description
Ethyl 4-(4-methoxyphenyl)-6-(3-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyclohexene ring substituted with methoxyphenyl and nitrophenyl groups, along with an ethyl ester and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methoxyphenyl)-6-(3-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Substitution reactions: Introduction of the methoxyphenyl and nitrophenyl groups via electrophilic aromatic substitution.
Esterification: The carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Oxidation: Introduction of the ketone functional group through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methoxyphenyl)-6-(3-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of amines from nitro groups.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Ethyl 4-(4-methoxyphenyl)-6-(3-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methoxyphenyl)-6-(3-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate: Lacks the nitrophenyl group, resulting in different reactivity and applications.
Ethyl 4-(3-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate:
Ethyl 4-(4-methoxyphenyl)-6-phenyl-2-oxocyclohex-3-ene-1-carboxylate: Substitutes the nitrophenyl group with a phenyl group, altering its biological activity.
Uniqueness
Ethyl 4-(4-methoxyphenyl)-6-(3-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate is unique due to the presence of both methoxyphenyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C22H21NO6 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-6-(3-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C22H21NO6/c1-3-29-22(25)21-19(15-5-4-6-17(11-15)23(26)27)12-16(13-20(21)24)14-7-9-18(28-2)10-8-14/h4-11,13,19,21H,3,12H2,1-2H3 |
InChI Key |
VOFNWOPUBIYSGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)OC)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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